The compound 2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one; dihydrochloride is a complex organic molecule with significant implications in medicinal chemistry. It is also known by its DrugBank identifier DB11743 and is under investigation for its potential therapeutic effects, particularly in cancer treatment.
This compound is primarily derived from research into inhibitors of the Akt signaling pathway, which is crucial in regulating cell proliferation and survival. It has been studied for its role in targeting specific cancer types, including breast and gastric cancers. The chemical structure suggests a multifaceted approach to inhibiting tumor growth through various biological mechanisms.
The compound falls under the category of small molecule inhibitors and is classified as a pan-Akt inhibitor. Its structural complexity includes elements that allow it to interact with multiple biological targets, making it a candidate for further pharmacological studies.
The synthesis of this compound typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.
The molecular formula for this compound is C24H32ClN5O2, with a molecular weight of approximately 457.996 g/mol. The structure features:
Key structural identifiers include:
These identifiers facilitate computational modeling and database searches for related compounds.
The compound participates in various chemical reactions typical of amines and ketones, including:
Reactions are typically monitored using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm product formation and purity.
The mechanism of action primarily involves inhibition of the Akt signaling pathway. By binding to the Akt protein, this compound disrupts downstream signaling that promotes cell survival and proliferation. This leads to:
Studies have shown that compounds like this one effectively reduce Akt phosphorylation levels, which correlates with decreased viability in cancer cell lines.
The compound exists as a crystalline solid with a melting point that varies depending on purity but generally falls within the range suitable for pharmaceutical applications.
Key chemical properties include:
Relevant data from studies indicate that the compound maintains its integrity over extended periods when stored correctly.
This compound is primarily investigated for its role as an anticancer agent, particularly as an inhibitor of the Akt pathway in various tumor models. Its applications extend beyond oncology into areas such as:
CAS No.: 6051-03-2
CAS No.: 13966-05-7
CAS No.: 21962-62-9
CAS No.: 4350-83-8
CAS No.: 14679-41-5